molecular formula C9H5F2NO2S B2955960 2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid CAS No. 2248415-65-6

2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2955960
CAS No.: 2248415-65-6
M. Wt: 229.2
InChI Key: GRDLMXOZOCTLEC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure with a difluoromethyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine compounds .

Scientific Research Applications

2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and difluoromethyl-substituted heterocycles. Examples include:

Uniqueness

2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid is unique due to the specific combination of the thieno[2,3-b]pyridine core with the difluoromethyl and carboxylic acid groups. This unique structure contributes to its distinct pharmacological and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-7(11)6-5(9(13)14)4-2-1-3-12-8(4)15-6/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDLMXOZOCTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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